molecular formula C12H14N2O2 B8583072 1-Ethoxycarbonyl-5-phenyl-2-pyrazoline CAS No. 124330-05-8

1-Ethoxycarbonyl-5-phenyl-2-pyrazoline

Cat. No. B8583072
M. Wt: 218.25 g/mol
InChI Key: PJLJTYCTXHSVAA-UHFFFAOYSA-N
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Patent
US04990529

Procedure details

Triethylamine (2.1 g) was added to a solution of 2.92 g 5-phenyl-2-pyrazoline in 50 ml chloroform, and the mixture was stirred with ice cooling. To the resulting solution, was added dropwise 2.17 g ethyl chloroformate, and the mixture was stirred for one hour. After addition of 50 ml water, the mixture was extracted with 50 ml chloroform, the extract was dried, the dried solution was concentrated, and the residue was purified by silica gel chromatography (chloroform/methanol=100/1), giving 2.7 g (yield: 62%) of pure product as oil. NMR (DMSO-d6): 1.21 (3H, t, J=6 Hz), 2.6-3.7 (2H, m), 4.18 (2H, q, J=6 Hz), 5.22 (1H, dd, J=6, 12 Hz), 6.92 (1H, t, J=2 Hz), 7.1-7.5 (5H, m).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]1([CH:14]2[NH:18][N:17]=[CH:16][CH2:15]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl[C:20]([O:22][CH2:23][CH3:24])=[O:21].O>C(Cl)(Cl)Cl>[CH2:23]([O:22][C:20]([N:18]1[CH:14]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:15][CH:16]=[N:17]1)=[O:21])[CH3:24]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.92 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC=NN1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2.17 g
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred with ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 50 ml chloroform
CUSTOM
Type
CUSTOM
Details
the extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
the dried solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (chloroform/methanol=100/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1N=CCC1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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